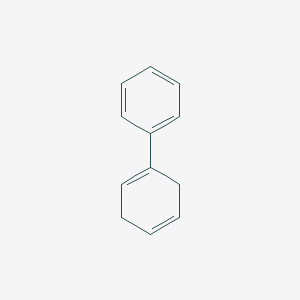
2-Phenyl-1,4-cyclohexadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,4-cyclohexadiene is a useful research compound. Its molecular formula is C12H12 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
- Molecular Formula: C12H12
- Molecular Weight: 156.22 g/mol
- CAS Number: 13703-52-1
- IUPAC Name: Cyclohexa-1,4-dien-1-ylbenzene
- InChI Key: CNALYQPYMGMRKP-UHFFFAOYSA-N
Chromatography and Separation Techniques
2-Phenyl-1,4-cyclohexadiene is utilized in chromatography, particularly in High-Performance Liquid Chromatography (HPLC). It can be analyzed using reverse-phase HPLC methods, which are effective for separating compounds in complex mixtures. A specific application involves the use of Newcrom R1 HPLC columns, which allow for the separation of 2,5-Cyclohexadiene-1,4-dione derivatives under mild conditions. The mobile phase typically consists of acetonitrile and water, with modifications for mass spectrometry compatibility .
| Method | Mobile Phase | Application |
|---|---|---|
| HPLC | Acetonitrile + Water | Separation and analysis of compounds |
Synthesis of Organic Compounds
The compound serves as an intermediate in the synthesis of various organic materials. Its structure allows it to participate in several chemical reactions, including Diels-Alder reactions and other cycloaddition processes. This versatility makes it valuable in synthetic organic chemistry for creating more complex molecules.
Photochemical Studies
This compound has been studied for its photochemical properties. Its ability to undergo photochemical reactions can be exploited in the development of light-sensitive materials and photoinitiators used in polymerization processes .
Case Study 1: HPLC Analysis
A study demonstrated the effectiveness of HPLC methods using this compound for the analysis of pharmaceutical compounds. The research highlighted how this compound could facilitate the separation of active pharmaceutical ingredients from impurities, showcasing its utility in quality control processes within pharmaceutical manufacturing.
Case Study 2: Synthetic Pathways
In another investigation, researchers explored synthetic pathways involving this compound to produce novel polymers with enhanced properties. The study revealed that incorporating this compound into polymer matrices improved thermal stability and mechanical strength compared to traditional polymers.
Propriétés
Numéro CAS |
13703-52-1 |
|---|---|
Formule moléculaire |
C12H12 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
cyclohexa-1,4-dien-1-ylbenzene |
InChI |
InChI=1S/C12H12/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-5,7-8,10H,6,9H2 |
Clé InChI |
CNALYQPYMGMRKP-UHFFFAOYSA-N |
SMILES |
C1C=CCC(=C1)C2=CC=CC=C2 |
SMILES canonique |
C1C=CCC(=C1)C2=CC=CC=C2 |
Key on ui other cas no. |
13703-52-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















